



# **Application Notes and Protocols: In Vivo Imaging of Spexin Receptor Distribution**

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

### Introduction

**Spexin** (SPX) is a highly conserved 14-amino acid neuropeptide that has emerged as a crucial regulator of a multitude of physiological processes, including metabolism, appetite, and reproduction.[1] **Spexin** exerts its effects by activating two G protein-coupled receptors (GPCRs): galanin receptor 2 (GALR2) and galanin receptor 3 (GALR3).[2][3] Given the therapeutic potential of targeting the **spexin** system for various disorders, understanding the precise in vivo distribution and density of GALR2 and GALR3 is of paramount importance for drug development and mechanistic studies.

These application notes provide a comprehensive overview and detailed protocols for the in vivo imaging of **spexin** receptor distribution. The methodologies described herein are designed to enable researchers to visualize and quantify GALR2 and GALR3 expression in preclinical animal models, thereby facilitating a deeper understanding of **spexin** signaling in both health and disease.

# Data Presentation: Quantitative Distribution of Spexin Receptors (GALR2 & GALR3)

The following table summarizes the relative mRNA and protein expression levels of GALR2 and GALR3 in various tissues, as reported in the literature. This data provides a foundational





understanding of the expected distribution of **spexin** receptors.



| Tissue/Orga<br>n                     | Species | Receptor        | Method                   | Relative<br>Expression<br>Level | Reference |
|--------------------------------------|---------|-----------------|--------------------------|---------------------------------|-----------|
| Central<br>Nervous<br>System         |         |                 |                          |                                 |           |
| Ventral<br>Tegmental<br>Area         | Mouse   | GALR2/GAL<br>R3 | Immunohisto<br>chemistry | Present                         | [4]       |
| Substantia<br>Nigra                  | Mouse   | GALR2/GAL<br>R3 | Immunohisto chemistry    | Present                         | [4]       |
| Nucleus<br>Accumbens                 | Mouse   | GALR2/GAL<br>R3 | Immunohisto chemistry    | Present                         | [4]       |
| Locus<br>Coeruleus                   | Mouse   | GALR2/GAL<br>R3 | Immunohisto chemistry    | High (GALR3 > GALR2)            | [4]       |
| Mammillary<br>Nuclei                 | Human   | GALR2           | mRNA<br>Analysis         | Wide<br>Distribution            | [3]       |
| Dentate<br>Gyrus                     | Human   | GALR2           | mRNA<br>Analysis         | Wide<br>Distribution            | [3]       |
| Cingulate<br>Gyrus                   | Human   | GALR2           | mRNA<br>Analysis         | Wide<br>Distribution            | [3]       |
| Hypothalamu<br>s (various<br>nuclei) | Human   | GALR2           | mRNA<br>Analysis         | Wide<br>Distribution            | [3]       |
| Olfactory<br>Cortex                  | Rat     | GALR3           | mRNA<br>Analysis         | Abundant                        | [3]       |
| Hippocampal<br>CA regions            | Rat     | GALR3           | mRNA<br>Analysis         | Abundant                        | [3]       |
| Peripheral<br>Tissues                |         |                 |                          |                                 |           |



| Heart              | Mouse       | GALR2/GAL<br>R3 | qRT-PCR,<br>Immunofluore<br>scence | GALR2 ><br>GALR3                    | [2]    |
|--------------------|-------------|-----------------|------------------------------------|-------------------------------------|--------|
| Liver              | Mouse       | GALR2           | qRT-PCR                            | Upregulated in obesity              | [2]    |
| Spleen             | Mouse       | GALR2/GAL<br>R3 | qRT-PCR                            | Present                             | [2]    |
| Small<br>Intestine | Human       | GALR2           | mRNA<br>Analysis                   | Highest<br>peripheral<br>expression | [3]    |
| Testis             | Human       | GALR3           | mRNA<br>Analysis                   | Highly<br>Expressed                 | [3]    |
| Adrenal<br>Gland   | Human       | GALR3           | mRNA<br>Analysis                   | Detectable                          | [3]    |
| Pancreas           | Human       | GALR3           | mRNA<br>Analysis                   | Detectable                          | [3]    |
| Pyloric Wall       | Unspecified | GALR2/GAL<br>R3 | Real-Time<br>PCR                   | Present                             | [5]    |
| Skeletal<br>Muscle | Mouse       | GALR2/GAL<br>R3 | mRNA and<br>Protein<br>Analysis    | Present                             | [6][7] |
| Adipose<br>Tissue  | Mouse       | GALR2/GAL<br>R3 | mRNA and<br>Protein<br>Analysis    | Present                             | [6][7] |

### **Signaling Pathways**

**Spexin** binding to GALR2 and GALR3 initiates distinct downstream signaling cascades. GALR2 is primarily coupled to Gq/11 proteins, leading to the activation of the phospholipase C (PLC) pathway.[8][9] In contrast, GALR3 is coupled to Gi/o proteins, which inhibit adenylyl cyclase and decrease intracellular cyclic AMP (cAMP) levels.[8][10]





Click to download full resolution via product page

Caption: **Spexin** signaling through GALR2 and GALR3.

### **Experimental Workflow for In Vivo Imaging**

A generalized workflow for in vivo imaging of **spexin** receptor distribution involves several key stages, from the development of a suitable imaging probe to the final data analysis.





Click to download full resolution via product page

Caption: General experimental workflow for in vivo imaging.

## **Experimental Protocols**



The following protocols provide detailed methodologies for in vivo imaging of **spexin** receptor distribution using Positron Emission Tomography (PET) and Fluorescence Imaging.

### **Protocol 1: In Vivo PET Imaging of Spexin Receptors**

This protocol outlines the steps for PET imaging using a hypothetical radiolabeled **spexin** analog (e.g., [18F]SPX-analog).

- 1. Materials and Reagents:
- Radiolabeled **spexin** analog (e.g., [18F]SPX-analog) with high specific activity and purity.
- Anesthesia (e.g., isoflurane).
- Saline solution (sterile, 0.9% NaCl).
- Animal model (e.g., C57BL/6 mice).
- PET/CT scanner.
- · Gamma counter.
- Blocking agent (unlabeled spexin or a specific GALR2/3 antagonist).
- 2. Radiolabeling of **Spexin** Analog (Hypothetical):
- Synthesize a spexin analog with a suitable functional group for radiolabeling (e.g., a precursor for fluorination).
- Perform radiolabeling with [18F]fluoride using a suitable method (e.g., nucleophilic substitution).
- Purify the radiolabeled probe using HPLC to ensure high radiochemical purity (>95%).
- Determine the specific activity of the final product.
- 3. Animal Preparation:
- House animals in a controlled environment with ad libitum access to food and water.



- Fast animals for 4-6 hours prior to imaging to reduce background signal.
- Anesthetize the animal using isoflurane (2-3% for induction, 1-2% for maintenance) in oxygen.
- Place the animal on the scanner bed and maintain body temperature using a heating pad.
- Insert a tail-vein catheter for probe injection.
- 4. PET/CT Imaging Procedure:
- Perform a CT scan for anatomical reference and attenuation correction.
- Administer the radiolabeled spexin analog (e.g., 3.7-7.4 MBq) via the tail-vein catheter as a bolus injection in a volume of 100-200 μL of saline.
- For blocking studies, co-inject an excess of unlabeled spexin (e.g., 1 mg/kg) with the radiotracer.
- Acquire dynamic PET data for 60-90 minutes post-injection.
- 5. Ex Vivo Biodistribution:
- Immediately after the final scan, euthanize the animal.
- Dissect key organs and tissues (brain, heart, liver, kidneys, spleen, muscle, fat, etc.).
- Weigh each tissue sample and measure the radioactivity using a gamma counter.
- Calculate the percentage of injected dose per gram of tissue (%ID/g).
- 6. Data Analysis:
- Reconstruct PET images using appropriate algorithms (e.g., OSEM3D).
- Co-register PET and CT images.
- Draw regions of interest (ROIs) on the images corresponding to various organs and tissues.



- Generate time-activity curves (TACs) for each ROI to assess the tracer kinetics.
- Calculate the standardized uptake value (SUV) for quantitative analysis.
- Compare the uptake in the baseline and blocking studies to determine the specific binding.

## Protocol 2: In Vivo Fluorescence Imaging of Spexin Receptors

This protocol describes the use of a fluorescently labeled **spexin** analog (e.g., SPX-NIR750) for in vivo imaging.

- 1. Materials and Reagents:
- Fluorescently labeled **spexin** analog (e.g., conjugated to a near-infrared fluorophore).
- Anesthesia (e.g., isoflurane).
- Saline solution (sterile, 0.9% NaCl).
- Animal model (e.g., nude mice to minimize autofluorescence).
- In vivo fluorescence imaging system with appropriate excitation and emission filters.
- Blocking agent (unlabeled spexin).
- 2. Synthesis of Fluorescent **Spexin** Analog:
- Synthesize a **spexin** analog with a reactive group (e.g., an amine or thiol).
- Conjugate the analog with an NHS-ester or maleimide derivative of a near-infrared (NIR) fluorophore (e.g., Cy7, IRDye 800CW).
- Purify the fluorescent probe using HPLC.
- Characterize the final product by mass spectrometry and spectrophotometry.
- 3. Animal Preparation:



- Use nude or hairless mice to reduce light scattering and absorption by fur.
- Maintain animals on a low-fluorescence diet for at least one week prior to imaging to minimize gut autofluorescence.
- Anesthetize the animal with isoflurane.
- Place the animal in the imaging chamber, ensuring it is positioned for optimal image acquisition.
- 4. In Vivo Fluorescence Imaging Procedure:
- Acquire a baseline fluorescence image before probe injection to assess autofluorescence.
- Administer the fluorescently labeled spexin analog (e.g., 1-5 nmol) via tail-vein injection in 100-200 µL of saline.
- For blocking studies, pre-inject an excess of unlabeled **spexin** (e.g., 50-100 fold molar excess) 15-30 minutes before the fluorescent probe.
- Acquire fluorescence images at multiple time points post-injection (e.g., 1, 2, 4, 8, 24 hours)
  to determine the optimal imaging window.
- Use appropriate excitation and emission filters for the chosen fluorophore.
- 5. Ex Vivo Organ Imaging:
- At the final time point, euthanize the animal.
- Dissect key organs and arrange them for ex vivo imaging to confirm the in vivo signal localization and reduce the effects of tissue attenuation.
- Image the dissected organs using the fluorescence imaging system.
- 6. Data Analysis:
- Use the imaging software to draw ROIs over the target tissues and a background region.



- Quantify the fluorescence intensity (e.g., in average radiant efficiency).
- Calculate the target-to-background ratio.
- Compare the signal intensity between the baseline and blocking groups to determine the specificity of the probe.
- Correlate the ex vivo organ fluorescence with the in vivo imaging data.

### Conclusion

The protocols and data presented in these application notes provide a robust framework for researchers to embark on the in vivo imaging of **spexin** receptors. The successful application of these techniques will undoubtedly accelerate our understanding of the physiological and pathological roles of the **spexin**-GALR2/3 system and aid in the development of novel therapeutics targeting these receptors. Careful optimization of the imaging probes and experimental conditions will be crucial for obtaining high-quality, reproducible data.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. Mouse Spexin: (I) NMR Solution Structure, Docking Models for Receptor Binding, and Histological Expression at Tissue Level - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Molecular characterization and expression of cloned human galanin receptors GALR2 and GALR3 PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Characterization of GalR1, GalR2, and GalR3 immunoreactivity in catecholaminergic nuclei of the mouse brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Item Expression of mRNA encoding Gal, GalR1, GalR2, GalR3 in the pyloric wall tissue.
  - Public Library of Science Figshare [plos.figshare.com]
- 6. researchgate.net [researchgate.net]



- 7. researchgate.net [researchgate.net]
- 8. dergipark.org.tr [dergipark.org.tr]
- 9. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 10. Evolution of Structural and Functional Diversity of Spexin in Mammalian and Non-mammalian Vertebrate Species PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: In Vivo Imaging of Spexin Receptor Distribution]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b561601#in-vivo-imaging-of-spexin-receptor-distribution]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

### BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com